(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluoro-3-methylbutanoic acid
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Overview
Description
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluoro-3-methylbutanoic acid: is a complex organic compound with a unique structure. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluoro-3-methylbutanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the trifluoromethyl group through a series of reactions involving fluorinating agents. The final step involves the coupling of the protected amino acid with the desired butanoic acid derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products:
Oxidation: Products may include fluorenone derivatives.
Reduction: Products may include methyl-substituted derivatives.
Substitution: Products may include various substituted butanoic acids.
Scientific Research Applications
Chemistry: The compound is used in peptide synthesis as a protected amino acid derivative
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on protein function and stability. It can also be used in the development of fluorinated pharmaceuticals.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluoro-3-methylbutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The trifluoromethyl group can interact with various enzymes and receptors, modulating their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluoro-2-methylbutanoic acid: Similar structure but with a different substitution pattern on the butanoic acid moiety.
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluoro-3-ethylbutanoic acid: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: The presence of both the Fmoc protecting group and the trifluoromethyl group makes (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluoro-3-methylbutanoic acid unique. The Fmoc group allows for selective deprotection during peptide synthesis, while the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C20H18F3NO4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-methylbutanoic acid |
InChI |
InChI=1S/C20H18F3NO4/c1-11(20(21,22)23)17(18(25)26)24-19(27)28-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,24,27)(H,25,26)/t11?,17-/m0/s1 |
InChI Key |
MEKIPVHGUGHMCC-KLLZUTDZSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F |
Origin of Product |
United States |
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